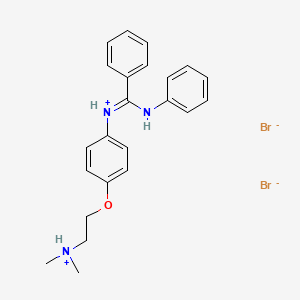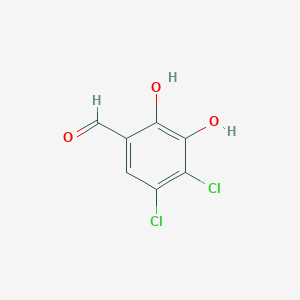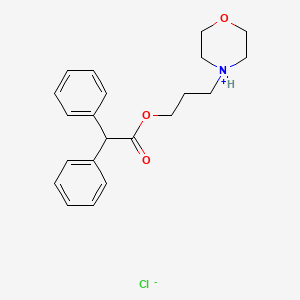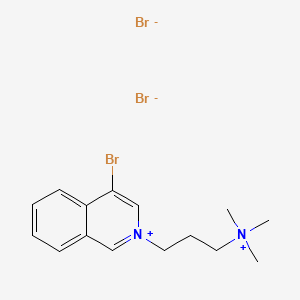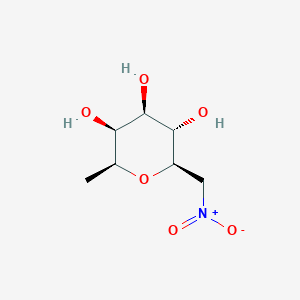![molecular formula C12H9N3O3 B13787135 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid CAS No. 88019-12-9](/img/structure/B13787135.png)
1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid consists of a fused pyrimidine and quinoxaline ring system with a carboxylic acid functional group at the 2-position and a keto group at the 1-position.
Preparation Methods
The synthesis of 1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-aminobenzamide with diethyl oxalate to form an intermediate, which is then cyclized to yield the desired compound. The reaction conditions often involve heating under reflux in a suitable solvent such as ethanol or acetic acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions with reagents such as thionyl chloride or phosphorus pentachloride to form acyl chlorides, which can further react with nucleophiles to form esters or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoxaline derivatives .
Scientific Research Applications
1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is studied for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription, thereby exhibiting antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid can be compared with other similar compounds such as:
1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid: This compound has a similar fused ring system but differs in the position of the nitrogen atoms and the presence of a quinoline ring instead of a quinoxaline ring.
Pyrimido[1,2-a]benzimidazoles: These compounds have a benzimidazole ring fused with a pyrimidine ring and exhibit different biological activities and chemical properties.
[1,2,4]Triazolo[4,3-a]quinoxalines: These compounds contain a triazole ring fused with a quinoxaline ring and are known for their antiviral and cytotoxic properties.
The uniqueness of 1-Oxo-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid lies in its specific ring structure and functional groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
CAS No. |
88019-12-9 |
|---|---|
Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
1-oxo-5,6-dihydropyrimido[1,2-a]quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C12H9N3O3/c16-11-7(12(17)18)5-14-10-6-13-8-3-1-2-4-9(8)15(10)11/h1-5,13H,6H2,(H,17,18) |
InChI Key |
ONMPAOJZEQZPMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=C(C(=O)N2C3=CC=CC=C3N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



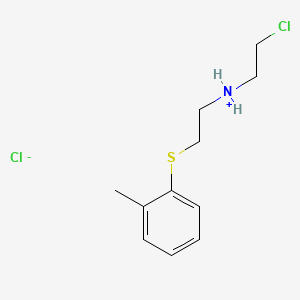
![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)
![Ammonium 4-[[9,10-dihydro-9,10-dioxo-4-(p-tolyamino)-1-antryl]amino]toluene-3-sulfonate](/img/structure/B13787070.png)

